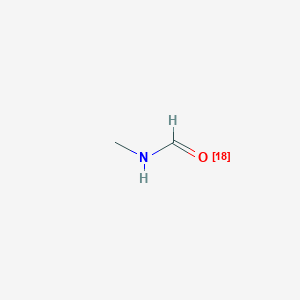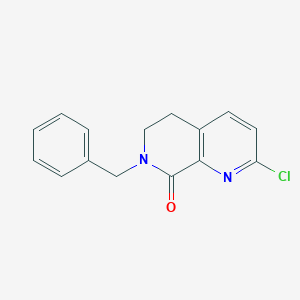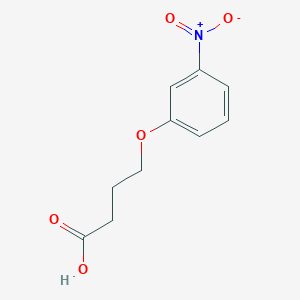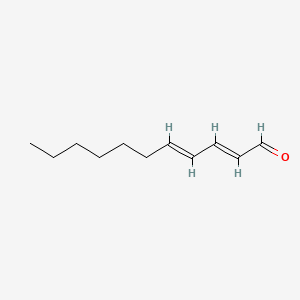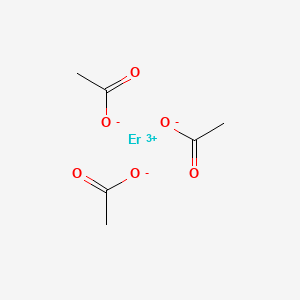![molecular formula C10H22O2Si B3423473 2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal CAS No. 304004-78-2](/img/structure/B3423473.png)
2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal
Overview
Description
“2-Methyl-2-[((dimethyl)-(1,1-dimethylethyl)silyl)oxy]-propanal” is a complex organic compound. It contains a silicon atom covalently bonded to an alkoxy group . The general structure of such compounds is R1R2R3Si−O−R4, where R4 is an alkyl group or an aryl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of protecting groups for alcohols in organic synthesis . The deprotection process can be achieved using Hf(OTf)4, which exhibits exceptionally high potency in desilylations .Molecular Structure Analysis
The molecular structure of this compound is complex and involves various functional groups. It includes a tert-butyl group, dimethyl groups, and a silyl ether group .Chemical Reactions Analysis
Silyl ethers, such as the one present in this compound, are usually used as protecting groups for alcohols in organic synthesis . They can undergo various chemical reactions, including deprotection, which involves the removal of the silyl ether group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 74-80℃ (17 Torr), a density of 0.890, and a refractive index of 1.430 . It is a clear liquid that reacts slowly with moisture/water and is acid sensitive .Mechanism of Action
Safety and Hazards
Future Directions
This compound is an organic synthesis intermediate and a pharmaceutical intermediate, and it can be used in laboratory research processes and in the synthesis of chemicals and pharmaceuticals . Its future directions could involve its use in the development of new synthetic methods and pharmaceutical products .
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxy-2-methylpropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-9(2,3)13(6,7)12-10(4,5)8-11/h8H,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAQVPLXSFLMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304004-78-2 | |
| Record name | 2-[(tert-butyldimethylsilyl)oxy]-2-methylpropanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



